7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CPTP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. CPTP belongs to the class of imidazopyridines and is structurally similar to other purine analogs.
Scientific Research Applications
Antileishmanial Activity
The compound has shown potent antileishmanial activities . In a study, it was found that the compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound has also demonstrated significant antimalarial effects . The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Synthesis of Hydrazine-Coupled Pyrazoles
The compound is used in the synthesis of hydrazine-coupled pyrazoles . These pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Pharmacological Effects
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . They have been used in the development of many new promising drugs .
Antioxidant Activity
Pyrazoline derivatives, which include this compound, have been reported to have antioxidant activities . They can help in reducing oxidative stress in cells .
properties
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2/c1-12-5-3-4-6-15(12)27-16(13-7-9-14(22)10-8-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPCZKWSXFECIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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